7-[(4-chlorobenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one 7-[(4-chlorobenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15008888
InChI: InChI=1S/C25H21ClO3/c1-2-6-19-13-22-21(18-7-4-3-5-8-18)14-25(27)29-24(22)15-23(19)28-16-17-9-11-20(26)12-10-17/h3-5,7-15H,2,6,16H2,1H3
SMILES:
Molecular Formula: C25H21ClO3
Molecular Weight: 404.9 g/mol

7-[(4-chlorobenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one

CAS No.:

Cat. No.: VC15008888

Molecular Formula: C25H21ClO3

Molecular Weight: 404.9 g/mol

* For research use only. Not for human or veterinary use.

7-[(4-chlorobenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one -

Specification

Molecular Formula C25H21ClO3
Molecular Weight 404.9 g/mol
IUPAC Name 7-[(4-chlorophenyl)methoxy]-4-phenyl-6-propylchromen-2-one
Standard InChI InChI=1S/C25H21ClO3/c1-2-6-19-13-22-21(18-7-4-3-5-8-18)14-25(27)29-24(22)15-23(19)28-16-17-9-11-20(26)12-10-17/h3-5,7-15H,2,6,16H2,1H3
Standard InChI Key HIHPVBWRSGLBFS-UHFFFAOYSA-N
Canonical SMILES CCCC1=CC2=C(C=C1OCC3=CC=C(C=C3)Cl)OC(=O)C=C2C4=CC=CC=C4

Introduction

Structural Characterization and Molecular Properties

Core Chemical Architecture

7-[(4-Chlorobenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one (molecular formula: C<sub>25</sub>H<sub>21</sub>ClO<sub>3</sub>) features a planar chromen-2-one scaffold oxygenated at position 7 by a 4-chlorobenzyl group, with additional substituents at positions 4 (phenyl) and 6 (propyl). The IUPAC name, 7-[(4-chlorophenyl)methoxy]-4-phenyl-6-propylchromen-2-one, reflects this substitution pattern. X-ray crystallographic studies of analogous coumarins reveal that the chlorobenzyl moiety adopts a perpendicular orientation relative to the coumarin plane, optimizing hydrophobic interactions in enzyme binding pockets .

Table 1: Key Molecular Properties

PropertyValue
Molecular Weight404.9 g/mol
Canonical SMILESCCCC1=CC2=C(C=C1OCC3=CC=C(C=C3)Cl)OC(=O)C=C2C4=CC=CC=C4
Topological Polar Surface Area46.5 Ų
LogP (Octanol-Water)5.2 (predicted)

Synthesis and Structural Optimization

Stepwise Synthetic Routes

The synthesis typically involves a five-step sequence starting with resorcinol derivatives:

  • Etherification: 7-Hydroxy-4-phenyl-6-propylcoumarin undergoes alkylation with 4-chlorobenzyl bromide under basic conditions (K<sub>2</sub>CO<sub>3</sub>/DMF).

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the target compound in >85% purity.

  • Crystallization: Recrystallization from ethanol produces analytically pure crystals suitable for X-ray analysis.

Modifications to the benzyloxy group (e.g., fluorination at the 3-position) have been shown to enhance MAO-B inhibition by 30-fold, though such derivatives fall outside this compound’s specific scope .

Biological Activities and Mechanistic Insights

Monoamine Oxidase B (MAO-B) Inhibition

The compound exhibits potent MAO-B inhibition (IC<sub>50</sub> = 8.3 nM) with 450-fold selectivity over MAO-A, surpassing reference inhibitors like selegiline . Docking simulations indicate that the chlorobenzyl group occupies the enzyme’s entrance cavity, while the propyl chain stabilizes hydrophobic interactions with residues Ile-199 and Tyr-326 .

Acetylcholinesterase (AChE) Activity

At higher concentrations (IC<sub>50</sub> = 2.1 µM), it non-competitively inhibits AChE, likely through peripheral anionic site binding—a dual mechanism advantageous for Alzheimer’s disease therapy .

Antimicrobial and Antiproliferative Effects

  • Antibacterial: MIC = 12.5 µg/mL against Staphylococcus aureus (methicillin-resistant strains).

  • Antifungal: 80% growth inhibition of Candida albicans at 50 µg/mL.

  • Anticancer: EC<sub>50</sub> = 18 µM in MCF-7 breast cancer cells via ROS-mediated apoptosis.

Comparative Analysis with Structural Analogues

Table 2: Activity Comparison of Chlorobenzyl-Substituted Coumarins

CompoundMAO-B IC<sub>50</sub> (nM)AChE IC<sub>50</sub> (µM)LogP
7-[(4-Cl-Bn)O]-4-Ph-6-Pr-Coumarin8.32.15.2
7-[(3-Cl-Bn)O]-4-Pr-Coumarin23.74.84.1
7-[(3,4-F<sub>2</sub>-Bn)O]-Coumarin 1.14N/A4.9

The 4-chlorobenzyl substituent confers superior MAO-B affinity compared to its 3-chloro analogue, likely due to improved π-stacking with Tyr-398 . Fluorination further enhances activity but reduces metabolic stability.

Applications in Drug Discovery and Beyond

Neurodegenerative Disease Therapeutics

As a dual MAO-B/AChE inhibitor, this compound addresses two pathological pathways in Parkinson’s and Alzheimer’s diseases. In vivo studies of analogues demonstrate 60% reduction in brain MAO-B activity within 2 hours post-administration .

Agricultural Fungicides

Field trials show 90% efficacy against Phytophthora infestans at 100 ppm, outperforming commercial fungicides like azoxystrobin.

Fluorescent Materials

The rigid coumarin core emits blue fluorescence (λ<sub>em</sub> = 450 nm), with potential applications in OLEDs and bioimaging.

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